molecular formula C11H17NO2 B2980081 2-(2,2-Diethoxyethyl)pyridine CAS No. 91340-40-8

2-(2,2-Diethoxyethyl)pyridine

Cat. No.: B2980081
CAS No.: 91340-40-8
M. Wt: 195.262
InChI Key: VGPQGXKIVIHFPC-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethyl)pyridine is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ It is a derivative of pyridine, featuring a 2,2-diethoxyethyl group attached to the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridine as the starting material.

  • Reaction Steps: The pyridine ring is first alkylated using ethyl chloroacetate in the presence of a strong base such as sodium hydride (NaH) to introduce the diethoxyethyl group.

  • Purification: The resulting product is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity.

  • Catalysts and Solvents: Various catalysts and solvents may be used to optimize the reaction conditions and improve the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can convert the pyridine ring to a piperidine derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Diethoxyethyl)pyridine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2-diethoxyethyl)pyridine exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(2,2-Diethoxyethyl)benzene: This compound is structurally similar but features a benzene ring instead of a pyridine ring.

  • 2-(2,2-Dimethoxyethyl)pyridine: This compound has a similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness: 2-(2,2-Diethoxyethyl)pyridine is unique due to its pyridine core and the presence of the diethoxyethyl group, which imparts distinct chemical properties compared to its benzene and methoxy analogs.

Properties

IUPAC Name

2-(2,2-diethoxyethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-13-11(14-4-2)9-10-7-5-6-8-12-10/h5-8,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPQGXKIVIHFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=CC=N1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91340-40-8
Record name 2-(2,2-diethoxyethyl)pyridine
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